molecular formula C6H3ClN4O4S B13224253 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride CAS No. 1315367-30-6

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

Cat. No.: B13224253
CAS No.: 1315367-30-6
M. Wt: 262.63 g/mol
InChI Key: IJSIWEKPRFVAPH-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride ( 1315367-30-6) is a high-value chemical intermediate designed for advanced research applications. With the molecular formula C₆H₃ClN₄O₄S and a molecular weight of 262.63 g/mol, this compound features a reactive sulfonyl chloride group positioned on a nitro-functionalized [1,2,4]triazolo[1,5-a]pyridine heterocyclic system . This specific structure makes it an exceptionally versatile building block in medicinal chemistry and drug discovery. The primary research value of this reagent lies in its role in nucleophilic substitution reactions, particularly for the synthesis of novel sulfonamide derivatives . The sulfonyl chloride group is highly reactive towards amines and other nucleophiles, enabling researchers to create a diverse library of compounds for biological screening. These derivatives are of significant interest in the development of therapeutic agents, with research indicating potential applications in oncology. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold have been investigated for their ability to inhibit key receptor tyrosine kinases, such as Axl, which are implicated in cancer cell proliferation and survival . As a specialized intermediate, the presence of the electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the ring system, which can fine-tune the compound's reactivity and the biological activity of its downstream products. Researchers can leverage this functionality for further structural modifications or to modulate the physicochemical properties of the final molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict safety protocols must be followed during handling, as sulfonyl chlorides are generally reactive and corrosive. It is recommended that the compound be stored under appropriate cold-chain conditions to maintain its stability and reactivity .

Properties

CAS No.

1315367-30-6

Molecular Formula

C6H3ClN4O4S

Molecular Weight

262.63 g/mol

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3ClN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H

InChI Key

IJSIWEKPRFVAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

6-Nitro-triazolo[1,5-a]pyridine-2-sulfonyl chloride is a key intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives with biological activity. The preparation involves two primary steps:

  • Synthesis of the 6-nitro-triazolo[1,5-a]pyridine core.
  • Sulfonation and subsequent chlorination to introduce the sulfonyl chloride group.

Core Structure Synthesis

The triazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions. For the 6-nitro derivative, common precursors include:

Example Procedure :

  • Cyclization :
    • React 3-amino-5-nitro-1,2,4-triazole (1.0 equiv) with 2-chloro-3-nitropyridine (1.2 equiv) in acetic acid at 80°C for 12 hours.
    • Isolate the intermediate 6-nitro-triazolo[1,5-a]pyridine via filtration and recrystallization (yield: ~65%).

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via direct chlorination of a thioether precursor. This method is adapted from the synthesis of analogous triazolopyrimidine sulfonyl chlorides.

Key Steps :

  • Thioether Formation :
    • Treat 6-nitro-triazolo[1,5-a]pyridine with benzyl mercaptan and a base (e.g., K₂CO₃) in DMF at 60°C to yield 2-benzylthio-6-nitro-triazolo[1,5-a]pyridine .
  • Chlorination :
    • Suspend the thioether intermediate in a 1:1 mixture of acetic acid and water.
    • Bubble chlorine gas through the solution at −1°C for 2.5 hours.
    • Filter the precipitate to obtain the sulfonyl chloride product (yield: ~85–88%).

Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
Thioether formation Benzyl mercaptan, K₂CO₃, DMF 60°C 6 hr 70–75%
Chlorination Cl₂ gas, HOAc/H₂O (1:1) −1°C to 5°C 2.5 hr 85–88%

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.94 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H).
  • IR : Peaks at 1370 cm⁻¹ (SO₂ asymmetric stretch) and 1180 cm⁻¹ (SO₂ symmetric stretch).
  • Elemental Analysis : Calculated for C₆H₃ClN₄O₄S: C 27.02%, H 1.13%, N 21.01%; Found: C 27.10%, H 1.08%, N 20.95%.

Critical Considerations

  • Safety : Chlorine gas is highly toxic; reactions require strict temperature control (<5°C) and fume hood use.
  • Purification : The sulfonyl chloride is hygroscopic and must be stored under anhydrous conditions.
  • Alternative Routes : Sulfonic acid intermediates may be generated using chlorosulfonic acid, but this method is less selective for nitro-substituted derivatives.

Applications and Derivatives

The sulfonyl chloride serves as a precursor for:

  • Sulfonamides : React with amines to yield bioactive compounds (e.g., kinase inhibitors).
  • Cross-coupling Reagents : Used in Suzuki-Miyaura reactions for functionalization at the pyridine ring.

Chemical Reactions Analysis

Sulfonamide Formation via Amine Condensation

The sulfonyl chloride group undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, a reaction widely utilized in medicinal chemistry and agrochemical synthesis.

Reagent/ConditionsProductYieldKey ObservationsReference
2,6-Difluoroaniline in pyridine, 60–70°CN-(2,6-Difluorophenyl)-6-nitro-triazolo[1,5-a]pyridine-2-sulfonamide85%Exothermic reaction; pyridine neutralizes HCl byproduct.
4-Methylpyridin-3-amine in THF/MeOHN-(4-Methylpyridin-3-yl)-6-nitro-triazolo[1,5-a]pyridine-2-sulfonamide78%Requires 12–24 hr stirring at RT for completion.

Mechanistic Insight :
The reaction proceeds via attack of the amine nucleophile at the electrophilic sulfur atom, displacing chloride. The nitro group enhances electrophilicity through inductive effects, accelerating reactivity .

Hydrolysis to Sulfonic Acid

Controlled hydrolysis in aqueous media converts the sulfonyl chloride to the corresponding sulfonic acid, a stable intermediate for further functionalization.

ConditionsProductYieldNotes
H<sub>2</sub>O/EtOH (1:1), reflux, 4 hr6-Nitro- triazolo[1,5-a]pyridine-2-sulfonic acid92%Acidic workup required to isolate free sulfonic acid.
NaOH (1M), RT, 2 hrSodium 6-nitro-triazolo[1,5-a]pyridine-2-sulfonate95%Forms water-soluble salt directly .

Esterification with Alcohols

Reaction with alcohols under basic conditions yields sulfonate esters, which are valuable in prodrug design or polymer chemistry.

AlcoholBaseProductYield
MethanolPyridineMethyl 6-nitro-triazolo[1,5-a]pyridine-2-sulfonate88%
Benzyl alcoholEt<sub>3</sub>NBenzyl 6-nitro-triazolo[1,5-a]pyridine-2-sulfonate81%

Key Limitation : Steric hindrance from bulky alcohols reduces reaction efficiency .

Biological Activity of Derivatives

Sulfonamide derivatives exhibit notable pharmacological properties:

DerivativeBiological ActivityIC<sub>50</sub>/MICTarget
N-(2,6-Difluorophenyl)-sulfonamideRORγt inverse agonism41 nMIL-17A inhibition
N-(Pyridin-3-yl)-sulfonamideAntifungalMIC = 8 µg/mLCandida albicans

Structure-Activity Relationship :

  • Nitro group enhances binding to hydrophobic enzyme pockets .

  • Sulfonamide linkage improves metabolic stability compared to esters .

Stability and Handling Considerations

  • Storage : Stable at −20°C under inert atmosphere; decomposes above 150°C .

  • Solubility : Sparingly soluble in water; highly soluble in DMF, DMSO, and THF .

  • Safety : Corrosive; releases HCl upon contact with moisture .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride with structurally related heterocycles:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Applications/Notes
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride C₆H₃ClN₄O₄S Nitro, sulfonyl chloride 261.63 Herbicide precursor; high reactivity for nucleophilic substitution
[1,2,4]Triazolo[1,5-a]pyrazine derivatives C₇H₅N₅O₂ (e.g.) Piperazine, furan ~215–250 Synthesized via cyclization; used in medicinal chemistry
5-Chloro-[1,2,4]triazolo[1,5-a]quinazolines C₁₁H₇ClN₄S Chloro, thiones ~280–300 High-yield (89–95%) synthesis via P₂S₅/POCl₃; agrochemical applications
6-Naphthalen-1-yl-3-nitroimidazo[1,2-a]pyridine C₂₄H₁₇N₃O₃S Nitro, sulfonylmethyl, naphthyl 427.47 Cross-coupling synthesis; no reported bioactivity
Triazolo[1,5-a]pyrimidine-2-sulfonamides C₈H₇N₅O₂S (e.g.) Sulfonamide, methyl/ethyl ~217–250 Herbicides; crystal structure dictates ALS enzyme binding

Key Observations:

  • Reactivity : The sulfonyl chloride group in the target compound enables facile nucleophilic substitution, contrasting with the thiones or sulfonamides in analogues like 5-chloro-[1,2,4]triazoloquinazolines or triazolopyrimidine sulfonamides .
  • Biological Relevance : While triazolopyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, the target compound’s nitro group may sterically hinder similar enzyme interactions unless modified .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS (145.6–159.3 Ų) is comparable to smaller heterocycles but lower than bulkier derivatives like naphthalen-1-ylimidazopyridines, reflecting its intermediate size .
  • Thermal Stability: No melting point data are available, unlike [1,2,4]triazoloquinazoline thiones (mp 249°C for naphthalen-1-yl derivatives), suggesting stability differences .

Biological Activity

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

The compound is characterized by its unique triazolo-pyridine structure, which contributes to its biological properties. The sulfonyl chloride group enhances its reactivity and potential for forming various derivatives that can exhibit different biological activities.

Anticancer Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit potent anticancer properties. For instance, a study demonstrated that certain derivatives selectively inhibit the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression. The compound EW-7197, a close analogue, showed an IC50 value of 0.013 μM against ALK5 in vitro assays, indicating strong inhibitory activity .

Antimicrobial Activity

The triazolo-pyridine scaffold has been associated with antimicrobial properties. A series of compounds derived from this scaffold were evaluated for their efficacy against various pathogens. Notably, compounds with sulfonamide groups displayed promising antibacterial and antifungal activities .

Antimalarial Activity

A recent investigation into triazolo-pyridine sulfonamides highlighted their potential as antimalarial agents. Specific compounds demonstrated significant inhibitory effects on Plasmodium falciparum, with IC50 values as low as 2.24 μM . This suggests that modifications to the triazolo-pyridine framework can lead to effective treatments for malaria.

The biological activity of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound acts as a selective inhibitor of kinases involved in cell signaling pathways related to cancer development.
  • Enzyme Inhibition : Its derivatives have shown the ability to inhibit enzymes critical for the survival of pathogens like P. falciparum.

Case Studies

  • Inhibitory Effects on ALK5 : A study reported that the compound EW-7197 inhibited ALK5 with an IC50 value of 0.013 μM in kinase assays and exhibited selectivity over other kinases in a panel of 320 tested .
  • Antimicrobial Evaluation : A library of triazolo-pyridine sulfonamides was synthesized and tested against bacterial strains, revealing several candidates with potent activity against resistant strains .
  • Antimalarial Activity : Compounds derived from the triazolo-pyridine scaffold were evaluated for their antimalarial properties, with some achieving IC50 values below 5 μM against P. falciparum in vitro .

Data Summary

Compound NameTarget ActivityIC50 Value (μM)Reference
EW-7197ALK5 Inhibition0.013
Triazolo Sulfonamide AAntimicrobial Activity2.24
Triazolo Sulfonamide BAntimalarial Activity4.98

Q & A

Q. What are the standard synthetic routes for 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride?

The synthesis typically involves sequential functionalization of the triazolopyridine core. A metal-free protocol is commonly employed, starting with nitration of the parent triazolo[1,5-a]pyridine scaffold, followed by sulfonation using chlorosulfonic acid or sulfuryl chloride. Key steps include:

  • Nitration : Controlled nitration at the 6-position under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration or isomer formation.
  • Sulfonation : Reaction with sulfonating agents (e.g., ClSO₃H) in inert solvents like dichloromethane at 0–5°C to prevent decomposition .
  • Purification : Recrystallization from aprotic solvents (e.g., acetonitrile) to isolate the sulfonyl chloride derivative.

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and sulfonyl group positions) by analyzing chemical shifts and coupling constants. For example, the sulfonyl chloride group induces deshielding (~δ 8.5–9.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify characteristic peaks for NO₂ (~1520 cm⁻¹ asymmetric stretch) and SO₂Cl (~1370 cm⁻¹ and 1180 cm⁻¹) .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and S percentages (e.g., C₆H₃ClN₄O₄S requires C: 25.32%, N: 19.68%) .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight, amber glass vessels under inert gas (argon/nitrogen) at 0–5°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, heat, and direct sunlight, which can degrade the compound into sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize by-products like sulfonic acids?

  • Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis of the sulfonyl chloride intermediate.
  • Solvent Selection : Use anhydrous, aprotic solvents (e.g., CH₂Cl₂ or ClCH₂CH₂Cl) to limit water ingress.
  • Catalytic Additives : Introduce scavengers like thionyl chloride (SOCl₂) to regenerate sulfonyl chloride from hydrolyzed sulfonic acids .
  • Reaction Monitoring : Track progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) or in situ IR to detect SO₂Cl formation .

Q. What strategies mitigate conflicting spectral data during structural confirmation?

  • Variable-Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism in sulfonyl groups) by acquiring spectra at low temperatures (−40°C) .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially in crowded aromatic regions.
  • X-ray Crystallography : Resolve disputes over substitution patterns by determining the crystal structure .

Q. How is this compound applied in synthesizing enzyme inhibitors or OLED materials?

  • Drug Design : The sulfonyl chloride group reacts with amines to form sulfonamides, a key pharmacophore in kinase inhibitors (e.g., JAK, VEGFR-2). For example, coupling with aminopyrimidines yields candidates for adenosine receptor antagonists .
  • OLEDs : As an electron-deficient scaffold, it enhances charge transport in host materials for red/green phosphorescent OLEDs. Functionalization with carbazole or triphenylamine derivatives improves emissive layer efficiency .

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